2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone
Description
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is a brominated aromatic ketone characterized by a difluoromethoxy substituent at the 2-position and a bromine atom at the 4-position of the phenyl ring. Its structural uniqueness lies in the combination of bromine and difluoromethoxy groups, which may influence its electronic properties, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C9H6Br2F2O2 |
|---|---|
Molecular Weight |
343.95 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6Br2F2O2/c10-4-7(14)6-2-1-5(11)3-8(6)15-9(12)13/h1-3,9H,4H2 |
InChI Key |
NFLGVIZBHMHPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)acetophenone using bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Variations in Brominated Ethanones
Brominated ethanones are a class of compounds where the ketone group is adjacent to a bromine atom. Substitutions on the phenyl ring significantly alter their physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The difluoromethoxy group (-OCHF₂) in the target compound is electron-withdrawing, which contrasts with the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups in analogs. This difference affects reactivity in nucleophilic substitutions or electrophilic aromatic substitutions .
- Steric and Crystallographic Effects: The difluoromethoxy group introduces steric hindrance and may influence crystal packing.
Physical Properties
- Melting Points: While the target compound’s melting point is unreported, analogs like 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone melt at 280–282°C .
- Solubility: Brominated ethanones are typically soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
